molecular formula C16H20ClN3O3S2 B12201136 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

Cat. No.: B12201136
M. Wt: 401.9 g/mol
InChI Key: RIIWWDUXHWMGLF-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound that features a unique combination of functional groups, including a thieno[3,4-d]imidazole core, a chlorobenzyl group, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the dimethylacetamide moiety through an amidation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can yield various substituted benzyl derivatives .

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d]imidazole core can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the chlorobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H20ClN3O3S2

Molecular Weight

401.9 g/mol

IUPAC Name

2-[[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C16H20ClN3O3S2/c1-19(2)15(21)8-24-16-18-13-9-25(22,23)10-14(13)20(16)7-11-3-5-12(17)6-4-11/h3-6,13-14H,7-10H2,1-2H3

InChI Key

RIIWWDUXHWMGLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1CC3=CC=C(C=C3)Cl

Origin of Product

United States

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